molecular formula C13H16N2O3 B7592918 1-But-2-ynyl-3-cyclohexylimidazolidine-2,4,5-trione

1-But-2-ynyl-3-cyclohexylimidazolidine-2,4,5-trione

Cat. No. B7592918
M. Wt: 248.28 g/mol
InChI Key: MGUUDYWMAFEURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-But-2-ynyl-3-cyclohexylimidazolidine-2,4,5-trione, commonly known as BCIT, is a novel compound that has shown potential in various scientific research applications. It is a cyclic urea derivative that has a unique chemical structure, making it an interesting compound for further investigation.

Mechanism of Action

The mechanism of action of BCIT is not fully understood. However, studies have suggested that BCIT exerts its effects by inhibiting the activity of enzymes involved in various cellular processes, including angiogenesis, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
BCIT has been found to have various biochemical and physiological effects. Studies have shown that BCIT can reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant activity. BCIT has also been found to increase the levels of glutathione, an important antioxidant molecule.

Advantages and Limitations for Lab Experiments

One of the major advantages of BCIT is its high purity and yield obtained through the synthesis method. BCIT is also stable under normal laboratory conditions, making it easy to handle and store. However, the major limitation of BCIT is its limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the research on BCIT. One of the most promising directions is the development of BCIT-based drugs for the treatment of cancer and neurodegenerative diseases. Further studies are needed to understand the mechanism of action of BCIT and its potential toxicity in humans. The development of new synthesis methods for BCIT with improved solubility and yield is also an important direction for future research.
Conclusion:
In conclusion, BCIT is a novel compound with potential in various scientific research applications. Its unique chemical structure and promising biological activities make it an interesting compound for further investigation. The development of BCIT-based drugs for the treatment of cancer and neurodegenerative diseases is a promising direction for future research.

Synthesis Methods

The synthesis of BCIT involves the reaction of 1-but-2-ynylamine with cyclohexanone followed by cyclization with urea in the presence of acetic acid. This method has been reported to yield BCIT in high purity and yield.

Scientific Research Applications

BCIT has been found to have potential in various scientific research applications. One of the most promising applications of BCIT is in the field of cancer research. Studies have shown that BCIT can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BCIT has also been found to have antitumor activity in animal models of cancer.
Another potential application of BCIT is in the treatment of neurodegenerative diseases. Studies have shown that BCIT can protect neurons from oxidative stress and prevent neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-but-2-ynyl-3-cyclohexylimidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-3-9-14-11(16)12(17)15(13(14)18)10-7-5-4-6-8-10/h10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUUDYWMAFEURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C(=O)C(=O)N(C1=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-But-2-ynyl-3-cyclohexylimidazolidine-2,4,5-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.